molecular formula C15H15ClN2O2 B5306107 N-(2-chlorobenzyl)-N'-(4-methoxyphenyl)urea

N-(2-chlorobenzyl)-N'-(4-methoxyphenyl)urea

Cat. No.: B5306107
M. Wt: 290.74 g/mol
InChI Key: KKJZKTWPVABJFY-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-N’-(4-methoxyphenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorobenzyl group and a methoxyphenyl group attached to the nitrogen atoms of the urea moiety

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-20-13-8-6-12(7-9-13)18-15(19)17-10-11-4-2-3-5-14(11)16/h2-9H,10H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJZKTWPVABJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorobenzyl)-N’-(4-methoxyphenyl)urea typically involves the reaction of 2-chlorobenzylamine with 4-methoxyphenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of N-(2-chlorobenzyl)-N’-(4-methoxyphenyl)urea may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial production may incorporate more rigorous purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-chlorobenzyl)-N’-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the chlorobenzyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry: N-(2-chlorobenzyl)-N’-(4-methoxyphenyl)urea is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its effects on different biological targets.

Medicine: The compound is investigated for its potential therapeutic applications. It is studied for its ability to inhibit certain enzymes or receptors, making it a candidate for drug development.

Industry: In the industrial sector, N-(2-chlorobenzyl)-N’-(4-methoxyphenyl)urea is used in the formulation of specialty chemicals and materials. It is also explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-N’-(4-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways. By blocking these pathways, the compound can exert its therapeutic effects, such as inhibiting the growth of cancer cells.

Comparison with Similar Compounds

    N-(2-chlorobenzyl)-N’-(4-methylphenyl)urea: Similar structure but with a methyl group instead of a methoxy group.

    N-(2-chlorobenzyl)-N’-(4-chlorophenyl)urea: Similar structure but with a chlorine atom instead of a methoxy group.

    N-(2-chlorobenzyl)-N’-(4-nitrophenyl)urea: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness: N-(2-chlorobenzyl)-N’-(4-methoxyphenyl)urea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.

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